Reduced Systemic Aluminum Absorption: Magaldrate vs. Aluminum Hydroxide in Intensive Care Patients
In a head-to-head clinical study of 30 intensive care patients receiving six daily doses, the magaldrate group (Riopan®) demonstrated significantly lower serum aluminium concentrations than the aluminum hydroxide group (Trigastril®) at both day 9 and day 15 (p < 0.05). Critically, no patient in the magaldrate arm exceeded the toxicological threshold of 100 ng/mL serum aluminium, whereas aluminium hydroxide administration was associated with a significant rise in serum aluminium (p < 0.01) [1]. This differential systemic burden is consequential for procurement decisions involving renally compromised or long-term patient populations.
| Evidence Dimension | Serum aluminium concentration following repeated oral antacid dosing |
|---|---|
| Target Compound Data | Magaldrate (Riopan®): significantly lower aluminium levels at days 9 and 15; no patient exceeded 100 ng/mL (p < 0.05 vs. aluminium hydroxide group) |
| Comparator Or Baseline | Aluminium hydroxide (Trigastril®): significant rise in serum aluminium (p < 0.01); risk of exceeding 100 ng/mL threshold |
| Quantified Difference | Statistically significant reduction in systemic aluminium burden (p < 0.05 at both day 9 and day 15 time points) |
| Conditions | 30 intensive care patients; six daily oral doses; serum aluminium measured on days 9 and 15; patients with normal or slightly impaired renal function |
Why This Matters
Procurement of magaldrate over aluminum hydroxide reduces the risk of aluminium accumulation in patients requiring prolonged antacid therapy, directly addressing a clinically significant safety differentiator.
- [1] Raedsch R, Walter-Sack I, Galle PR, Kommerell B. Serum aluminium levels of intensive care patients treated with two different antacids for prevention of stress ulceration. Intensive Care Med. 1989;15(2):84-86. DOI: 10.1007/BF00295982. PMID: 2785545. View Source
